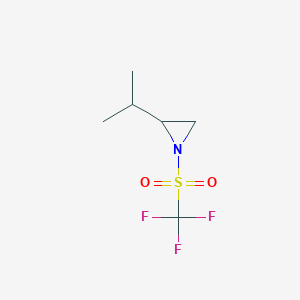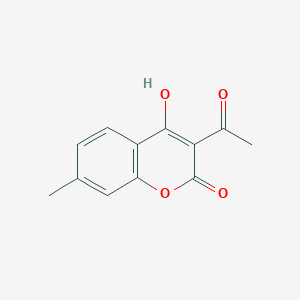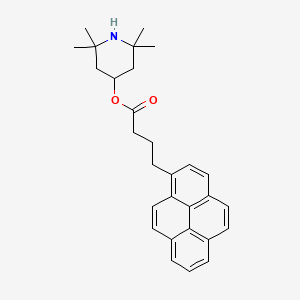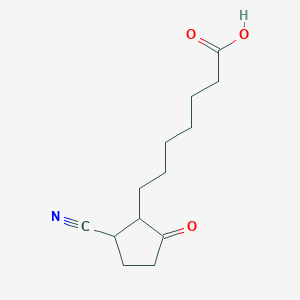![molecular formula C23H15N B12568214 4-[2-(Pyren-1-YL)ethenyl]pyridine CAS No. 571168-46-2](/img/structure/B12568214.png)
4-[2-(Pyren-1-YL)ethenyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Pyren-1-YL)ethenyl]pyridine is a chemical compound that features a pyrene moiety attached to a pyridine ring via an ethenyl linker. This compound is known for its unique photophysical properties, making it a subject of interest in various fields of scientific research, including materials science and fluorescence sensing.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pyren-1-YL)ethenyl]pyridine typically involves the reaction of 1-pyrenecarboxaldehyde with 4-vinylpyridine under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide, followed by purification through column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(Pyren-1-YL)ethenyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl linker.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrene and pyridine moieties.
Reduction: Hydrogenated derivatives with a saturated ethenyl linker.
Substitution: Nitrated or halogenated derivatives of the pyridine ring.
Applications De Recherche Scientifique
4-[2-(Pyren-1-YL)ethenyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting metal ions due to its strong fluorescence properties.
Biology: Employed in the study of biological systems where fluorescence tagging is required.
Industry: Utilized in the development of advanced materials with specific optical properties.
Mécanisme D'action
The mechanism by which 4-[2-(Pyren-1-YL)ethenyl]pyridine exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions, resulting in fluorescence. This property is exploited in various applications, such as fluorescence sensing and imaging. The molecular targets and pathways involved include the interaction with metal ions, which can quench or enhance the fluorescence depending on the nature of the interaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Pyren-1-yl)pyridine: Similar structure but lacks the ethenyl linker.
4-(2-(Pyren-1-yl)ethyl)pyridine: Similar structure with an ethyl linker instead of an ethenyl linker.
4-(Pyren-1-yl)-2,6-di(thiophen-2-yl)pyridine: Contains additional thiophene groups attached to the pyridine ring.
Uniqueness
4-[2-(Pyren-1-YL)ethenyl]pyridine is unique due to its ethenyl linker, which imparts distinct photophysical properties compared to its analogs. This linker allows for greater conjugation and, consequently, enhanced fluorescence properties, making it particularly useful in applications requiring high sensitivity and selectivity .
Propriétés
Numéro CAS |
571168-46-2 |
|---|---|
Formule moléculaire |
C23H15N |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
4-(2-pyren-1-ylethenyl)pyridine |
InChI |
InChI=1S/C23H15N/c1-2-18-8-9-20-7-6-17(5-4-16-12-14-24-15-13-16)21-11-10-19(3-1)22(18)23(20)21/h1-15H |
Clé InChI |
MTSBCNKTCINSOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=CC5=CC=NC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine](/img/structure/B12568144.png)

![Phosphinic amide, N-[(1R)-1-(1-naphthalenyl)propyl]-P,P-diphenyl-](/img/structure/B12568151.png)
![Diethyl {1-[(diethoxyphosphoryl)oxy]-3-fluoropropyl}phosphonate](/img/structure/B12568163.png)



![Benzoic acid--[(1R,2S)-cyclopropane-1,2-diyl]dimethanol (2/1)](/img/structure/B12568173.png)


![6-[(Tridecylamino)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12568203.png)


